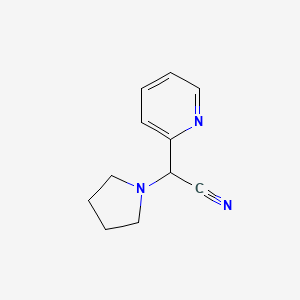
N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine
Vue d'ensemble
Description
N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine is a complex organic compound featuring a pyrimidine core substituted with pyrrolidine rings and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactionsThe tert-butyl group is often introduced via alkylation reactions using tert-butyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidine compounds .
Applications De Recherche Scientifique
N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine core and pyrrolidine rings allow it to bind to active sites, modulating the activity of the target proteins. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile and pyrrolidine-2,5-diones share structural similarities with N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine.
Pyrimidine derivatives: Compounds such as 2,6-diaminopyrimidine and 4-amino-2,6-dimethylpyrimidine are structurally related.
Uniqueness
This compound is unique due to the combination of its tert-butyl group and pyrrolidine rings, which confer distinct steric and electronic properties. These features enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
157014-19-2 |
|---|---|
Formule moléculaire |
C16H27N5 |
Poids moléculaire |
289.42 g/mol |
Nom IUPAC |
N-tert-butyl-2,6-dipyrrolidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C16H27N5/c1-16(2,3)19-13-12-14(20-8-4-5-9-20)18-15(17-13)21-10-6-7-11-21/h12H,4-11H2,1-3H3,(H,17,18,19) |
Clé InChI |
NWOWSSSKNVNXCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=CC(=NC(=N1)N2CCCC2)N3CCCC3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole](/img/structure/B8665605.png)






![3-Methyl-1-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B8665652.png)




![6,7-Dihydro-5H-pyrrolo[1,2-d]tetrazole-5-carboxylic acid](/img/structure/B8665699.png)
